molecular formula C12H15Br B13704175 1-(1-Bromovinyl)-4-butylbenzene

1-(1-Bromovinyl)-4-butylbenzene

Katalognummer: B13704175
Molekulargewicht: 239.15 g/mol
InChI-Schlüssel: HXUKVNDBJSKQQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Bromovinyl)-4-butylbenzene is an organic compound characterized by a bromovinyl group attached to a butylbenzene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-4-butylbenzene can be synthesized through several methods. One common approach involves the bromination of vinyltrimethylsilane followed by dehydrohalogenation in the presence of an amine base. Another method includes the coupling of 1-arylvinyl halides with Grignard reagents using iron/copper co-catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Bromovinyl)-4-butylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other groups such as phenylthio, vinyl, and aryl groups in the presence of palladium complexes.

    Addition Reactions: The compound can participate in electrophilic addition reactions, where the double bond reacts with electrophiles like bromine.

Common Reagents and Conditions:

    Lithium-Halogen Exchange: In the presence of alkyllithium, this compound can undergo lithium-halogen exchange reactions.

    Cycloaddition Reactions: The compound serves as a dienophile in [4+2] cycloaddition reactions.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.

    Addition Products: Electrophilic addition reactions typically yield dibromo derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Bromovinyl)-4-butylbenzene has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of 1-(1-Bromovinyl)-4-butylbenzene involves its reactivity towards electrophiles and nucleophiles. The bromovinyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

    1-(1-Bromovinyl)trimethylsilane: Similar in structure but with a trimethylsilane group instead of a butyl group.

    1-(1-Bromovinyl)triphenylsilane: Contains a triphenylsilane group, offering different reactivity and applications.

Uniqueness: 1-(1-Bromovinyl)-4-butylbenzene is unique due to its butylbenzene backbone, which imparts distinct chemical properties and reactivity compared to other bromovinyl compounds. This uniqueness makes it valuable in specific synthetic applications and material development.

Eigenschaften

Molekularformel

C12H15Br

Molekulargewicht

239.15 g/mol

IUPAC-Name

1-(1-bromoethenyl)-4-butylbenzene

InChI

InChI=1S/C12H15Br/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-9H,2-5H2,1H3

InChI-Schlüssel

HXUKVNDBJSKQQD-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)C(=C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.